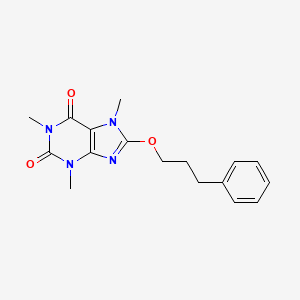
1,3,7-Trimethyl-8-(3-phenylpropoxy)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Phenylpropoxy)Caffeine is a derivative of caffeine, a well-known stimulant. This compound is part of a series of 8-aryl- and alkyloxycaffeine analogues that have been studied for their potential as inhibitors of monoamine oxidase (MAO), particularly MAO-B . The addition of the 3-phenylpropoxy group to the caffeine molecule enhances its potency as an MAO-B inhibitor, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of 8-(3-Phenylpropoxy)Caffeine involves the reaction of caffeine with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate . The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
8-(3-Phenylpropoxy)Caffeine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially when electron-withdrawing groups are present.
Scientific Research Applications
8-(3-Phenylpropoxy)Caffeine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(3-Phenylpropoxy)Caffeine involves the inhibition of monoamine oxidase B (MAO-B). The compound binds to the active site of MAO-B, preventing the enzyme from catalyzing the oxidation of monoamines like dopamine . This inhibition leads to increased levels of dopamine in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
8-(3-Phenylpropoxy)Caffeine is compared with other similar compounds such as:
8-Benzyloxycaffeine: While both compounds inhibit MAO-B, 8-(3-Phenylpropoxy)Caffeine is more potent.
8-(2-Phenoxyethoxy)Caffeine: This compound also shows high MAO-B inhibitory activity but differs in its selectivity and binding affinity.
8-[(5-Methylhexyl)oxy]Caffeine: Another potent MAO-B inhibitor, but with different pharmacokinetic properties.
These comparisons highlight the unique potency and selectivity of 8-(3-Phenylpropoxy)Caffeine as an MAO-B inhibitor, making it a valuable compound for further research and development .
Properties
CAS No. |
6279-24-9 |
|---|---|
Molecular Formula |
C17H20N4O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-(3-phenylpropoxy)purine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c1-19-13-14(20(2)17(23)21(3)15(13)22)18-16(19)24-11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
InChI Key |
AUBFXQRKTWFZBH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C1OCCCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


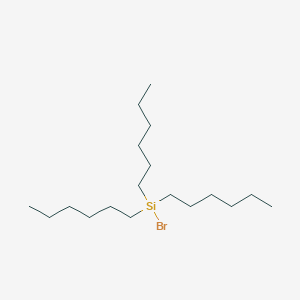
![3,3'-Dipropyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14738276.png)

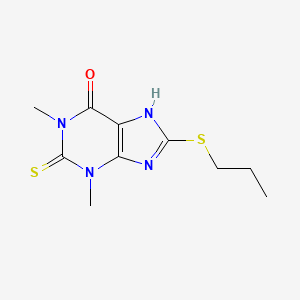
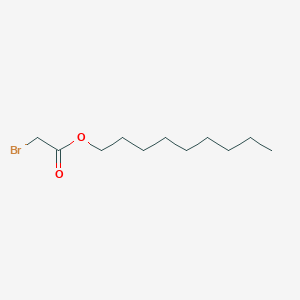

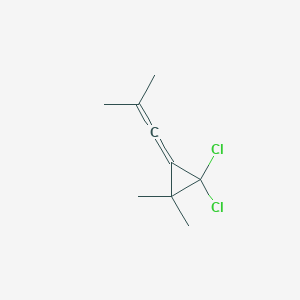
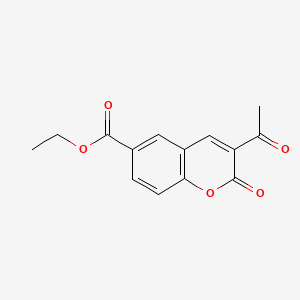

![2-[3,5-Di(propan-2-yl)phenyl]propane-2-peroxol](/img/structure/B14738314.png)
![Ethyl 3-[(3,4-dimethylphenyl)amino]-3-oxopropanoate](/img/structure/B14738327.png)
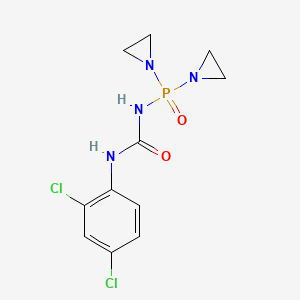
![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)

